N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of methoxy groups and the benzohydrazide moiety can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-1,3-benzothiazol-2-amine
- N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N’-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
Uniqueness
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the benzohydrazide moiety make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-23-11-7-10(8-12(9-11)24-2)17(22)20-21-18-19-15-13(25-3)5-6-14(26-4)16(15)27-18/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFMKMKHJUFFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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